molecular formula C9H7BrN2O B14085527 3-Acetyl-5-bromo-4-azaindole

3-Acetyl-5-bromo-4-azaindole

Cat. No.: B14085527
M. Wt: 239.07 g/mol
InChI Key: AQESQYYTAHXJMD-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromo-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their interesting biochemical and biophysical properties, making them valuable in various scientific research fields. The compound features a bromine atom at the 5th position and an acetyl group at the 3rd position on the azaindole scaffold, which is a fusion of pyridine and pyrrole rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-4-azaindole typically involves the bromination of 4-azaindole followed by acetylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. Subsequently, the acetyl group can be introduced using acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and acetylation steps helps in maintaining precision and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-bromo-4-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-5-bromo-4-azaindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-4-azaindole involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in disease progression .

Comparison with Similar Compounds

  • 4-Acetyl-5-bromo-7-azaindole
  • 3-Acetyl-6-bromo-4-azaindole
  • 5-Bromo-4-azaindole

Comparison: 3-Acetyl-5-bromo-4-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-4-11-7-2-3-8(10)12-9(6)7/h2-4,11H,1H3

InChI Key

AQESQYYTAHXJMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1N=C(C=C2)Br

Origin of Product

United States

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